
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- is a complex organic compound with the molecular formula C22H28ClNO2 This compound is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 3-chloro-2-hydroxy-5-nonylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- typically involves the reaction of 3-chloro-2-hydroxy-5-nonylbenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) for the oxidation step
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylmethanones.
Applications De Recherche Scientifique
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the chloro and hydroxy groups enhances its binding affinity to target proteins, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, (3-chloro-2-hydroxyphenyl)phenyl-
- Methanone, (3-chloro-2-hydroxy-5-methylphenyl)phenyl-
- Methanone, (3-chloro-2-hydroxy-5-ethylphenyl)phenyl-
Uniqueness
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and enhances its potential applications in various fields. The nonyl group increases the hydrophobicity of the compound, making it more suitable for interactions with lipid membranes and hydrophobic protein pockets.
Propriétés
Numéro CAS |
68541-00-4 |
|---|---|
Formule moléculaire |
C22H27ClO2 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
(3-chloro-2-hydroxy-5-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H27ClO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24)18-13-10-8-11-14-18/h8,10-11,13-16,25H,2-7,9,12H2,1H3 |
Clé InChI |
FRWSWXNRIFUJQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
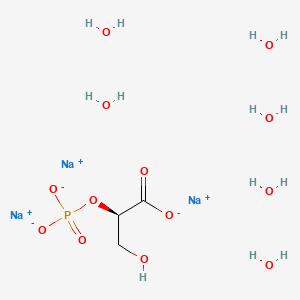
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
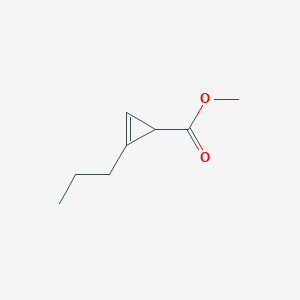
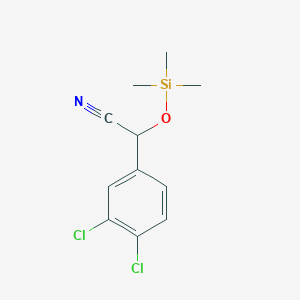
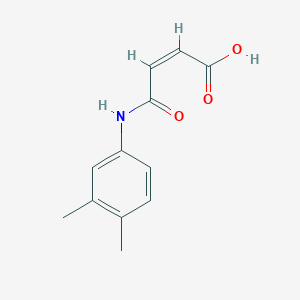
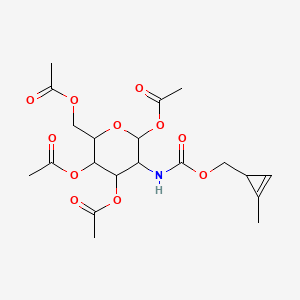
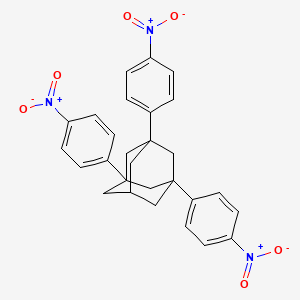
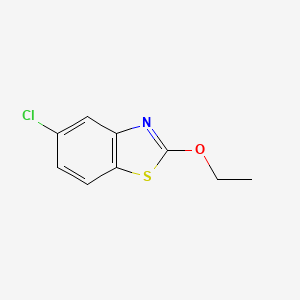
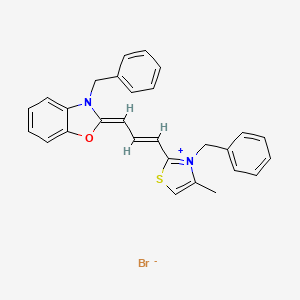
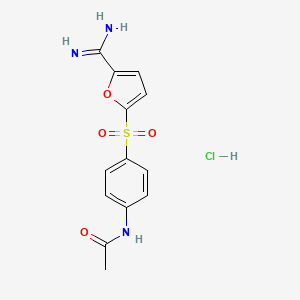
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
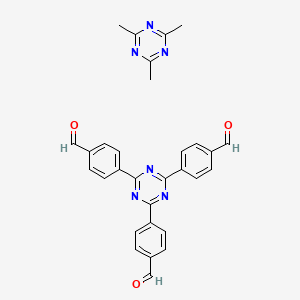
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
